molecular formula C23H23ClN2O6S B7686109 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-methoxybenzyl)acetamide

2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-methoxybenzyl)acetamide

Cat. No.: B7686109
M. Wt: 491.0 g/mol
InChI Key: HEAFUMZSQFCEIT-UHFFFAOYSA-N
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Description

2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group, a chloro-substituted phenyl ring, and a methoxybenzyl group

Properties

IUPAC Name

2-[2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O6S/c1-30-18-9-7-17(8-10-18)26-33(28,29)19-11-12-22(20(24)13-19)32-15-23(27)25-14-16-5-3-4-6-21(16)31-2/h3-13,26H,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAFUMZSQFCEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration and Reduction: The initial step involves the nitration of 4-methoxybenzenesulfonamide to introduce a nitro group, followed by reduction to form the corresponding amine.

    Chlorination: The amine is then chlorinated to introduce the chloro substituent on the phenyl ring.

    Coupling Reaction: The chlorinated amine is coupled with 2-chloro-4-phenoxyacetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-methoxybenzyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-chloro-N-(4-chlorophenethyl)acetamide
  • 2-chloro-N-(3-cyanophenyl)acetamide

Uniqueness

2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-methoxybenzyl)acetamide is unique due to the presence of both sulfonamide and methoxybenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

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